molecular formula C20H17N3O2S B2502773 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-95-0

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2502773
CAS No.: 900005-95-0
M. Wt: 363.44
InChI Key: LOXVVDUJINMNGT-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Potential

Research identifies functional chemical groups in heterocycles, such as the one in the compound of interest, which could serve as lead molecules for synthesizing compounds with potential CNS activity. These heterocycles, featuring heteroatoms like nitrogen, sulfur, and oxygen, are significant in forming various organic compounds that may exhibit effects ranging from depression to euphoria and convulsion. This indicates a possible research direction for utilizing the compound in exploring novel CNS-acting drugs (Saganuwan, 2017).

Optical Sensing and Biological Applications

The synthesis of optical sensors and biological applications often involves the use of heterocyclic compounds, including pyrimidine and thiazole derivatives. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials, indicating potential utility in crafting optical sensors with biological relevance (Jindal & Kaur, 2021).

Chemical Reactivity and Synthesis

Arylmethylidene derivatives of 3H-furan-2-ones, related to the chemical structure , showcase diverse reactivity with C-, N-, N,N-, and N,O-nucleophilic agents. This reactivity spectrum leads to a variety of compounds, indicating a broad field of synthetic chemistry where such a compound could be utilized for creating new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).

Antitubercular Activity

Derivatives of isonicotinoylhydrazinecarboxamide, including those structurally related to our compound of interest, have been evaluated for their anti-tubercular activity, showcasing potential in fighting tuberculosis. This suggests a promising application in the development of new anti-TB compounds, leveraging the chemical backbone similar to the compound in discussion (Asif, 2014).

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-8-9-14(2)18-17(13)22-20(26-18)23(12-15-6-3-4-10-21-15)19(24)16-7-5-11-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVVDUJINMNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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